molecular formula C24H21F3N2O4 B2570189 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 898465-28-6

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2570189
CAS RN: 898465-28-6
M. Wt: 458.437
InChI Key: CUEOADNRBARBSX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydroquinolin-1(2H)-yl group, a pyran ring, and a phenyl ring with a trifluoromethyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group, the pyran ring, and the phenyl ring would all contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have shown antioomycete activity against Pythium recalcitrans .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is involved in the preparation of various compounds with potential antibacterial activity. For example, its derivatives have been used to synthesize hydrazone compounds, which demonstrated growth inhibition of Bacillus subtilis and Aspergillus niger, indicating potential antibacterial and antifungal applications (Le, Pham, & Nguyen, 2018).

Synthesis of Pyridine and Fused Pyridine Derivatives

Research also explores the reaction of related compounds with arylidene malononitrile to afford isoquinoline derivatives, which are crucial in the synthesis of pyridine and fused pyridine derivatives. These compounds have broad applications in medicinal chemistry and drug design due to their diverse biological activities (Al-Issa, 2012).

Anticancer Activity

Another study focused on the synthesis of oxazole derivatives related to 2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide, demonstrating significant inhibitory activities against cancer cell lines, which suggests potential applications in anticancer therapy (Liu et al., 2009).

Lubricating Grease Antioxidants

The synthesized compounds related to 2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide have also been evaluated as antioxidants in lubricating greases. Their efficiency in reducing oxidation supports their potential use in enhancing the durability and performance of lubricating materials (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Evaluation

Moreover, derivatives of this compound have undergone antimicrobial evaluation, showing promising results against various microbial strains. This indicates their potential as lead compounds for the development of new antimicrobial agents (Patel, Shaikh, & Barat, 2012).

Mechanism of Action

The mechanism of action of similar compounds has been suggested to involve the disruption of the biological membrane systems of P. recalcitrans .

properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4/c25-24(26,27)17-7-9-18(10-8-17)28-23(31)15-33-22-14-32-19(12-21(22)30)13-29-11-3-5-16-4-1-2-6-20(16)29/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOADNRBARBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

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